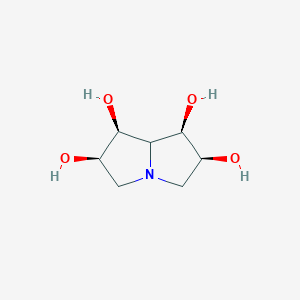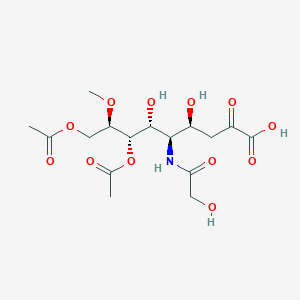
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid (Neu5Gc) is a sialic acid that is found in the glycoproteins and glycolipids of most mammals, except for humans and some primates. Neu5Gc is synthesized by the hydroxylation of N-acetylneuraminic acid (Neu5Ac) by the enzyme CMAH (cytidine monophosphate-N-acetylneuraminic acid hydroxylase). However, humans have a mutation in the CMAH gene that prevents the synthesis of Neu5Gc, making it a non-human antigen. This has important implications in health and disease, as the presence of Neu5Gc in food and tissues can lead to an immune response and chronic inflammation.
作用機序
The mechanism of action of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid involves its recognition by the immune system as a non-self antigen. The presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to the production of anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies, which can activate immune cells and lead to chronic inflammation. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been shown to interact with specific receptors on cancer cells, promoting tumor growth and metastasis.
生化学的および生理学的効果
The biochemical and physiological effects of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid include its incorporation into glycoproteins and glycolipids, its recognition by the immune system as a non-self antigen, and its interaction with specific receptors on cancer cells. The presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to chronic inflammation and the development of autoimmune diseases. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been shown to promote tumor growth and metastasis.
実験室実験の利点と制限
The advantages of using 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in lab experiments include its ability to mimic the natural glycan structures found in mammals, its availability as a synthetic or enzymatic product, and its potential to induce an immune response and chronic inflammation. The limitations of using 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in lab experiments include its potential to cross-react with anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies produced by humans and some primates, its potential to induce an immune response and chronic inflammation, and the need for careful handling and storage.
将来の方向性
For research on 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid include the development of new methods for synthesizing and detecting 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid, the investigation of its role in cancer and autoimmune diseases, and the development of therapies targeting 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid. Additionally, the impact of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid on human health and disease should be further studied, including its potential to induce chronic inflammation and its role in the development of autoimmune diseases.
合成法
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid can be synthesized chemically or enzymatically from Neu5Ac. The chemical synthesis involves the conversion of Neu5Ac to its 5-iodo derivative, followed by the substitution of the iodine with a methyl group and the acetylation of the hydroxyl groups. The enzymatic synthesis involves the use of the enzyme sialyltransferase to transfer a 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid residue from a donor molecule to an acceptor molecule.
科学的研究の応用
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has been extensively studied in the context of human health and disease. It has been implicated in the development of chronic inflammation, cancer, and autoimmune diseases. Studies have shown that the presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to the production of anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies and the activation of immune cells, leading to chronic inflammation. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been found to be present in cancer cells and to promote tumor growth and metastasis. Additionally, 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has been shown to contribute to the development of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
128885-13-2 |
|---|---|
製品名 |
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid |
分子式 |
C16H25NO12 |
分子量 |
423.37 g/mol |
IUPAC名 |
(4S,5R,6R,7S,8R)-7,9-diacetyloxy-4,6-dihydroxy-5-[(2-hydroxyacetyl)amino]-8-methoxy-2-oxononanoic acid |
InChI |
InChI=1S/C16H25NO12/c1-7(19)28-6-11(27-3)15(29-8(2)20)14(24)13(17-12(23)5-18)9(21)4-10(22)16(25)26/h9,11,13-15,18,21,24H,4-6H2,1-3H3,(H,17,23)(H,25,26)/t9-,11+,13+,14+,15+/m0/s1 |
InChIキー |
MZSWGZQPIQDMAD-RDXHHOOHSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |
SMILES |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |
正規SMILES |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |
その他のCAS番号 |
128885-13-2 |
同義語 |
8-O-Me-7,9-di-O-NAc-GcNeu 8-O-methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid MAFN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
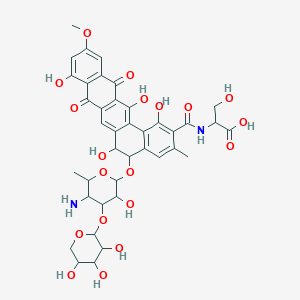
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
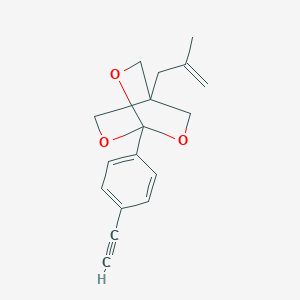
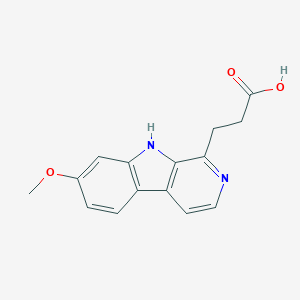
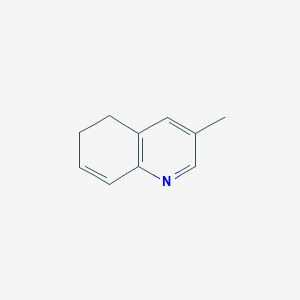
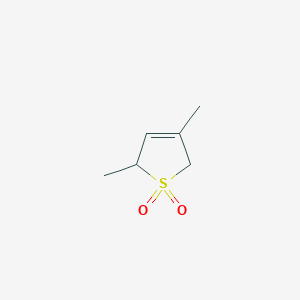
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
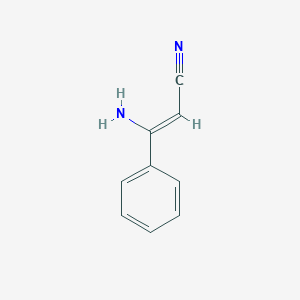
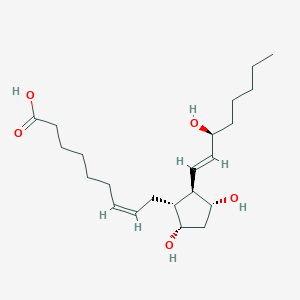
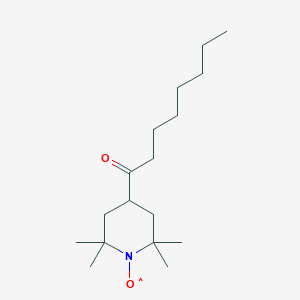
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
